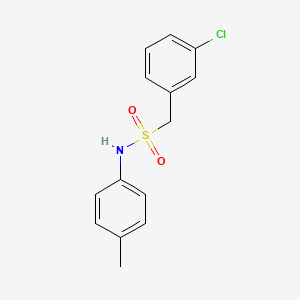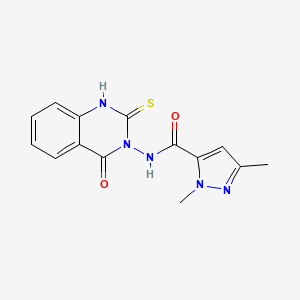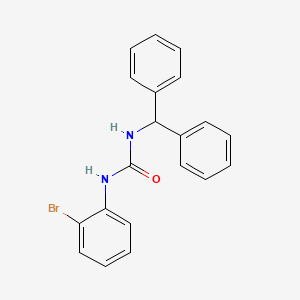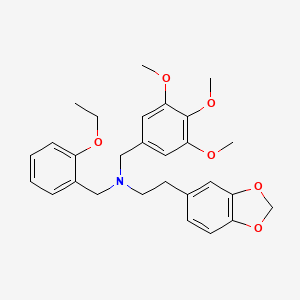![molecular formula C21H18N4O3S B4585878 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the mentioned chemical structure often involves multiple steps including the formation of triazole rings, introduction of the furyl group, and subsequent modifications to introduce the acetamide moiety. For instance, Zareef et al. (2008) discuss the synthesis of a closely related compound, where the phenyl ring is inclined with respect to the furyl-triazolsulfanyl-acetamide unit, highlighting the intricate synthesis routes needed to achieve such complex structures (Zareef, Iqbal, Arfan, & Parvez, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the spatial arrangement of the furyl, phenyl, and triazol groups, which significantly affects their chemical properties and reactivity. The inclination of the phenyl ring and the planarity of the furyl-triazolsulfanyl-acetamide unit as reported by Zareef et al. (2008), are key features that influence the overall molecular conformation and potential interaction sites for chemical reactions (Zareef et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds is profoundly impacted by their heterocyclic components, enabling a variety of chemical transformations. For example, the triazole ring offers nucleophilic sites for reactions, whereas the acetamide group can participate in hydrogen bonding, affecting the compound's solubility and reactivity in different solvents.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are closely tied to the compound's molecular architecture. The detailed crystal structure analysis provided by Zareef et al. (2008) underlines the importance of intermolecular hydrogen bonding in determining the compound's physical state and stability (Zareef et al., 2008).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research by Zareef et al. (2008) on a similar compound, "2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide," demonstrated the compound's crystal structure and its potential for forming hydrogen-bonded frameworks. This study highlights the compound's structural properties, which could be relevant for designing new materials with specific physical characteristics (Zareef, Iqbal, Arfan, & Parvez, 2008).
Synthetic Pathways and Biological Activities
Another research avenue involves exploring synthetic pathways and evaluating the biological activities of compounds containing the furyl-triazole moiety. Studies on compounds with structural similarities offer insights into potential antimicrobial, antifungal, and anticancer properties. For instance, Liu et al. (2005) synthesized triazole compounds containing thioamide groups and evaluated their biological activities, indicating a methodological approach to exploring the applications of such chemicals (Liu, Qin, Xu, Lu, Yang, & Xin, 2005).
Enzyme Inhibition and Alzheimer's Disease
Research by Hassan et al. (2018) on multifunctional amides, including those with furyl components, investigated enzyme inhibitory potentials and their relevance to Alzheimer's disease treatment. This study suggests that similar compounds could have therapeutic applications by modulating enzyme activity (Hassan, Abbasi, Abbasi, ur-Rehman, Siddiqui, Hussain, Shah, Shahid, & Seo, 2018).
Antimicrobial and Anticancer Potentials
Further, the work by Altalbawy (2013) on novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, including those with furyl groups, provides evidence of antimicrobial evaluation, indicating the potential for developing new antimicrobial agents (Altalbawy, 2013).
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-17-10-5-7-15(13-17)22-19(26)14-29-21-24-23-20(18-11-6-12-28-18)25(21)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPIRBGIOVNXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)


![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)


![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)